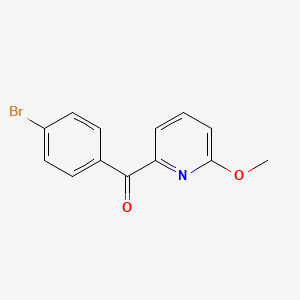
2-(4-Bromobenzoyl)-6-methoxypyridine
Descripción general
Descripción
Benzophenone, 2-(4-bromobenzoyl) is a similar compound with the molecular formula C20H13BrO2 . It has an average mass of 365.220 Da and a monoisotopic mass of 364.009888 Da .
Molecular Structure Analysis
The molecular structure of Benzophenone, 2-(4-bromobenzoyl) includes 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Physical And Chemical Properties Analysis
Benzophenone, 2-(4-bromobenzoyl) has a density of 1.4±0.1 g/cm3, a boiling point of 523.8±30.0 °C at 760 mmHg, and a flash point of 141.6±11.1 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Research into 2-(4-Bromobenzoyl)-6-methoxypyridine and related compounds has led to the synthesis and characterization of various novel compounds with potential applications in fields like photodynamic therapy for cancer treatment, and the development of heterocyclic compounds with antibacterial and antitumor activities.
Photodynamic Therapy Applications : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield Pişkin, Canpolat, & Öztürk, 2020.
Antibacterial and Antitumor Activities : Salman A. Khan (2017) synthesized a compound by reacting (2E)-2-(4 bromobenzylidene) - 6 -methoxy-3,4-dihydronaphthalen-1(2H)-one (Chalcone) with malononitrile and ammonium acetate, showing better antibacterial activity compared to chalcone and highlighting the importance of structural modifications for enhancing biological activity Khan, 2017.
Luminescence and Thermodynamic Properties : Xiao-Hui Wu et al. (2018) synthesized ternary lanthanide complexes using 2-bromo-5-methoxybenzoic acid and examined their crystal structures, thermodynamic properties, and luminescence behaviors, indicating potential applications in material science for the development of new luminescent materials Wu et al., 2018.
Synthesis of Heterocyclic Compounds : The synthesis of heterocyclic compounds, such as those involving reactions of this compound derivatives, has been explored for their potential antitumor activities. For instance, Murali et al. (2017) synthesized pyrido- and pyrimido carbazoles displaying selective growth inhibition on specific cancer cell lines, suggesting a pathway for developing new antitumor agents Murali, Sparkes, & Prasad, 2017.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(4-bromophenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-17-12-4-2-3-11(15-12)13(16)9-5-7-10(14)8-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCVCFMVQXRUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



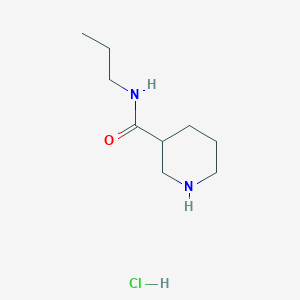

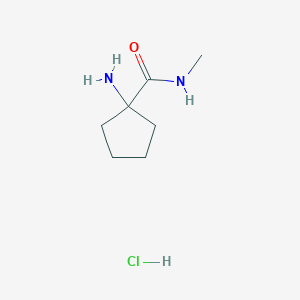
![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)
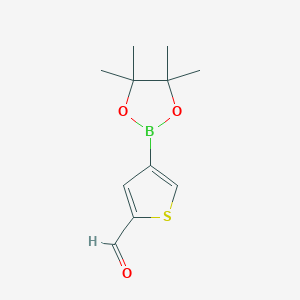
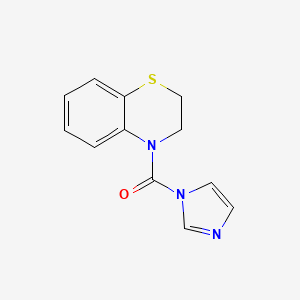
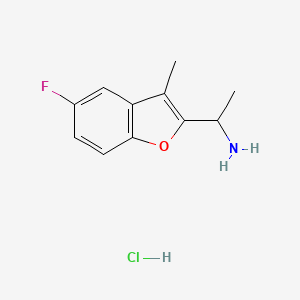
![tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate](/img/structure/B1531089.png)
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1531090.png)
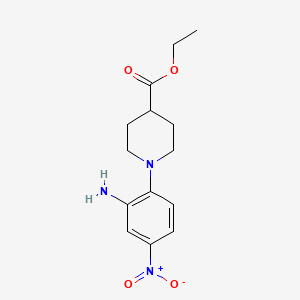

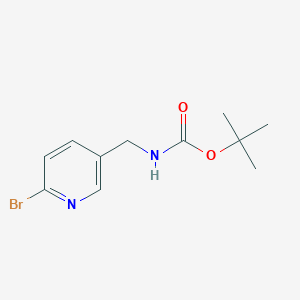
![5,4'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1531097.png)
![5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1531100.png)